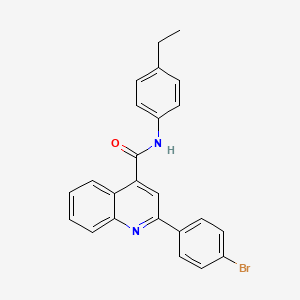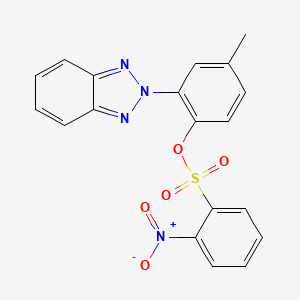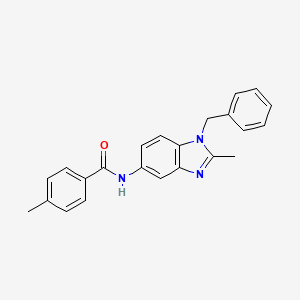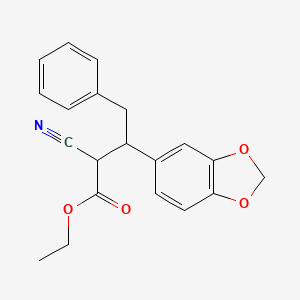![molecular formula C24H18N4O3S3 B11660267 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B11660267.png)
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide is a complex organic compound that features a unique combination of indole, sulfonyl, thiazole, and benzamide moieties
Preparation Methods
The synthesis of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring is synthesized through cyclization reactions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chloride under basic conditions to introduce the sulfonyl group.
Thiazole Formation: The thiazole ring is synthesized separately through cyclization reactions involving thioamides and α-haloketones.
Coupling Reaction: The final step involves coupling the sulfonylated indole derivative with the thiazole derivative using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a biochemical probe.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 4-(2,3-dihydro-1H-indol-1-ylsulfonyl)-N-(7-methyl[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide include:
4-(2,3-dihydro-1H-indol-1-ylsulfonyl)benzoic acid: This compound shares the indole and sulfonyl groups but lacks the thiazole and benzamide moieties.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds have similar indole structures and are studied for their biological activities.
Substituted Imidazoles: These compounds have similar heterocyclic structures and are used in various applications, including medicinal chemistry.
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H18N4O3S3 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C24H18N4O3S3/c1-14-25-18-10-11-19-22(21(18)32-14)33-24(26-19)27-23(29)16-6-8-17(9-7-16)34(30,31)28-13-12-15-4-2-3-5-20(15)28/h2-11H,12-13H2,1H3,(H,26,27,29) |
InChI Key |
UUZGQKINPGUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCC6=CC=CC=C65 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-dimethylbenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11660188.png)
![2-[(Cyclohexylamino)methylidene]-5-(4-methoxyphenyl)cyclohexane-1,3-dione](/img/structure/B11660198.png)
![(5E)-5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2,5-dimethoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11660208.png)

![3-[(3-chlorobenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11660216.png)
![3-(2-chlorophenyl)-N'-[(E)-(3-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660231.png)

![3-chloro-1-(2,3-dimethylphenyl)-4-[(3-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11660242.png)

![3-(5-methylthiophen-2-yl)-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660260.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11660261.png)
![9-{4-[(2-chlorobenzyl)oxy]phenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B11660266.png)
![6-[(5Z)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11660268.png)
